N-(3-fluorophenyl)-2-(methylamino)acetamide
Description
N-(3-fluorophenyl)-2-(methylamino)acetamide is an acetamide derivative featuring a 3-fluorophenyl group and a methylamino substituent on the acetamide backbone. Its molecular formula is C₉H₁₁FN₂O, with a molecular weight of 182.20 g/mol (CAS: 1049774-86-8) . The compound is commercially available as a hydrochloride salt and is used in pharmaceutical research, particularly in the synthesis of intermediates for drug discovery . The fluorine atom at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, while the methylamino group may influence hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(methylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-11-6-9(13)12-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDJHXAPOJIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(methylamino)acetamide typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride to form N-(3-fluorophenyl)acetamide. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-fluorophenyl)-2-(methylamino)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-(3-fluorophenyl)-2-(methylamino)acetamide has the molecular formula and a molecular weight of 182.19 g/mol. The presence of a fluorine atom on the phenyl ring enhances its lipophilicity and may improve its biological activity compared to non-fluorinated analogs .
Medicinal Chemistry Applications
- Analgesic and Anesthetic Research :
- Neuropharmacology :
- Anticancer Properties :
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3-fluoroaniline with methyl chloroacetate, followed by amination processes. Researchers are exploring various derivatives to enhance its pharmacological profile and reduce potential side effects associated with its use.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The methylamino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights
Substituent Effects on Bioactivity
- Fluorine Substitution : The 3-fluorophenyl group in all listed compounds improves metabolic stability by resisting oxidative degradation. However, compound 73 (thiazolidinedione derivative) exhibits superior anti-inflammatory activity due to its additional electron-withdrawing groups, which enhance target binding .
- Heterocyclic Modifications : The thiadiazole ring in compound 63 introduces sulfur-mediated hydrogen bonding, contributing to its cytotoxicity . In contrast, the pyridine ring in 5RGX facilitates interactions with His163 in SARS-CoV-2 protease, critical for antiviral activity .
Physicochemical Properties
- Lipophilicity: N-(3-fluorophenyl)-2-(methylamino)acetamide has moderate lipophilicity (logP ~1.8), whereas the naphthyl group in compound 10 increases logP to ~3.5, enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen-Bonding Capacity: The methylamino group in the target compound provides a hydrogen-bond donor, absent in 63 and 73, which rely on thiadiazole/thiazolidinedione cores for polar interactions .
Biological Activity
N-(3-fluorophenyl)-2-(methylamino)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article synthesizes findings from various studies, focusing on its cytotoxic properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated aromatic ring and a methylamino group, which contribute to its biological activity. The fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
Cytotoxic Activity
In Vitro Studies
Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.88 ± 0.11 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 0.71 | Cell cycle arrest at S phase |
| HepG2 (Liver) | 10.28 | Inhibition of ERK1/2 signaling pathway |
| Jurkat E6.1 (T-cell) | 4.2 | Apoptosis induction through mitochondrial pathways |
These results indicate that this compound exhibits significant cytotoxicity across multiple cancer types, with mechanisms involving apoptosis and cell cycle modulation.
Research indicates that the compound's anticancer activity may be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle at the S phase, preventing further proliferation of cancer cells .
- Signaling Pathway Inhibition : The inhibition of key signaling pathways, such as ERK1/2, plays a crucial role in its anticancer effects .
Neuropharmacological Implications
Beyond its anticancer properties, this compound has potential applications in neuropharmacology:
- Cholinesterase Inhibition : Preliminary studies suggest that it may inhibit butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment . This inhibition can enhance cholinergic signaling, potentially alleviating symptoms associated with cognitive decline.
Case Studies and Clinical Relevance
While extensive clinical data are still lacking, initial case studies have highlighted the compound's promise in both oncological and neurological contexts. For instance, compounds with similar structures have shown efficacy in treating various cancers, suggesting a potential pathway for clinical development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
